1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid
Description
1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid is a cyclopropane-containing carboxylic acid derivative characterized by a substituted phenyl ring at the cyclopropane core. The phenyl group features a methoxy (-OCH₃) substituent at the 3-position and a methyl (-CH₃) group at the 4-position, conferring distinct electronic and steric properties. Cyclopropane rings are known for their high ring strain, which influences reactivity and metabolic stability.
Properties
IUPAC Name |
1-(3-methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-3-4-9(7-10(8)15-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSRBWOFSUGSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926209-30-5 | |
| Record name | 1-(3-methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by carboxylation. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing continuous flow reactors for scalability .
Chemical Reactions Analysis
1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which 1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Key Trends :
Inhibitory Effects on Enzymes
- Cyclopropanecarboxylic acid (CCA) and 2-methyl cyclopropanecarboxylic acid (MCA) inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase, a key enzyme in ethylene biosynthesis. CCA showed stronger inhibition (IC₅₀ ~10 µM) than MCA, highlighting the sensitivity of enzyme active sites to substituent size and polarity .
- 1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid derivatives exhibit affinity for cannabinoid and sphingosine-1-phosphate (S1P) receptors, with improved metabolic stability due to reduced ring-opening susceptibility compared to unsubstituted cyclopropane analogues .
Metabolic Pathways
- Cyclopropane rings are metabolized via activation to carnitine derivatives (e.g., cyclopropanecarboxylate carnitine) in Fusarium oxysporum, followed by ring cleavage to γ-hydroxybutyric acid . Substituents like methoxy groups slow this degradation, enhancing bioavailability .
Physicochemical Properties
NMR and Spectral Data
Molecular Weight and Solubility
- Higher molecular weight analogues (e.g., biphenyl derivatives) exhibit reduced aqueous solubility, necessitating formulation adjustments for therapeutic use .
Biological Activity
1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid, also known by its CAS number 926209-30-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound features a cyclopropane ring substituted with a methoxy and methyl group on the aromatic phenyl ring. Its structure is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 206.24 g/mol |
| CAS Number | 926209-30-5 |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
- Antitumor Properties : Preliminary evaluations indicate that it may possess antitumor activity, impacting cancer cell proliferation and survival .
- Analgesic Effects : The compound has been evaluated for its analgesic properties, showing promise in pain management models .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially altering signaling pathways associated with pain and inflammation.
Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in animal models. The results showed a significant reduction in edema and inflammatory markers when administered at therapeutic doses.
Study 2: Antitumor Activity
In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
